molecular formula C24H39NO7Sn B1445517 (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate CAS No. 845882-24-8

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate

Cat. No. B1445517
M. Wt: 572.3 g/mol
InChI Key: QHEAHTMGSOBFCJ-FXAGWRDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate is a useful research compound. Its molecular formula is C24H39NO7Sn and its molecular weight is 572.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Stereoselective Coupling

  • The compound is involved in asymmetric synthesis, particularly in the creation of N-tert-Butoxycarbonyl α-Amino Acids, highlighting its role in stereoselective coupling and organometallic reagents (Williams et al., 2003).

Mechanistic Considerations in Organic Reactions

  • It is also used in understanding the mechanistic aspects of reactions involving ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate, particularly in the formation of tetrahydro-1,3-oxazin-2-ones (Kurihara et al., 1991).

Crystal Structure Analysis

  • The compound plays a role in crystal structure analysis, especially in analyzing the conformation-stabilizing function of weak intermolecular bonding in similar compounds (Kozioł et al., 2001).

Synthesis of Edeine Analogs

  • It is utilized in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are useful for synthesizing edeine analogs (Czajgucki et al., 2003).

Antimicrobial Applications

  • The compound is involved in the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents (Doraswamy & Ramana, 2013).

Synthesis of Phosphatidyl Ethanolamines

  • It is a key component in the high-yield synthesis of phosphatidyl ethanolamines using phosphoramidite intermediates (McGuigan & Swords, 1993).

Role in Vitamin Synthesis

  • The compound is an intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle (Qin et al., 2014).

properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO7.3CH3.Sn/c1-8-26-17(23)16(22-18(24)28-20(2,3)4)13-14-10-9-11-15(12-14)27-19(25)29-21(5,6)7;;;;/h9,11-12,16H,8,13H2,1-7H3,(H,22,24);3*1H3;/t16-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEAHTMGSOBFCJ-FXAGWRDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO7Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743238
Record name Ethyl N-(tert-butoxycarbonyl)-3-[(tert-butoxycarbonyl)oxy]-6-(trimethylstannyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate

CAS RN

845882-24-8
Record name Ethyl N-(tert-butoxycarbonyl)-3-[(tert-butoxycarbonyl)oxy]-6-(trimethylstannyl)-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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